6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide
Description
Properties
IUPAC Name |
6-hydroxy-2,3-dihydro-1H-quinolin-4-one;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.BrH/c11-6-1-2-8-7(5-6)9(12)3-4-10-8;/h1-2,5,10-11H,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAJXRNGIXYZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring system . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and functional group impacts:
Biological Activity
6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide is a compound with the molecular formula C₉H₉BrNO₂ and a molecular weight of approximately 244.09 g/mol. This compound features a hydroxyl group and a bromide ion, contributing to its unique chemical properties and potential biological activities.
- Molecular Formula : C₉H₉BrNO₂
- Molecular Weight : 244.09 g/mol
- IUPAC Name : 6-hydroxy-2,3-dihydro-1H-quinolin-4-one; hydrobromide
- CAS Number : 1955548-96-5
The biological activity of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme and receptor activities through specific binding mechanisms. The presence of the hydroxyl group may enhance hydrogen bonding interactions with biological macromolecules.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The exact mechanism by which it exerts these effects remains an area of ongoing research.
Anticancer Potential
Preliminary studies have suggested that 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study published in 2020 evaluated the antimicrobial efficacy of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent in infectious diseases.
Case Study: Anticancer Activity
In another study focusing on cancer treatment, the compound was tested against human breast cancer cell lines (MCF-7). Results showed that treatment with varying concentrations led to a significant reduction in cell viability and increased markers of apoptosis. This suggests that the compound may serve as a lead for developing new anticancer drugs.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide and its derivatives?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution reactions. For example, sodium triacetoxyborohydride (STAB) in acetic acid is effective for reductive amination of tetrahydroquinoline intermediates (e.g., reducing nitro groups to amines) . Hydrobromide salt formation typically involves treating the free base with HBr or using HCl followed by anion exchange. Characterization via H NMR and ESI-MS is critical to confirm structural integrity and purity (>95% HPLC) .
Q. How are functional groups like hydroxyl and bromine introduced into the tetrahydroquinoline scaffold?
- Methodological Answer : Bromination can be achieved using N-bromosuccinimide (NBS) in DMF, as seen in the synthesis of 6-bromo-tetrahydroquinoline derivatives . Hydroxyl groups are often introduced via hydrolysis of protected intermediates (e.g., tert-butyl esters) under acidic conditions or through direct oxidation of methylene groups .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- H NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene groups at δ 2.5–3.5 ppm) .
- ESI-MS : Confirms molecular weight (e.g., m/z 256.07 for CHBrNO) and detects impurities .
- HPLC : Validates purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in reductive amination steps?
- Methodological Answer : Low yields (e.g., 15% for compound 51 in ) may arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening : Compare STAB with NaBH/AcOH or LiAlH in THF .
- Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .
- Temperature Control : Reactions at 0–5°C minimize decomposition of sensitive intermediates .
Q. How do researchers resolve contradictions between spectroscopic data and expected structures?
- Methodological Answer : Contradictions (e.g., unexpected H NMR shifts) require:
- 2D NMR (COSY, HSQC) : To confirm connectivity and rule out regioisomers .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values .
Q. What protocols are used to assess biological activity, such as nitric oxide synthase (NOS) inhibition?
- Methodological Answer :
- Enzyme Assays : Recombinant human iNOS, eNOS, or nNOS expressed in Sf9 cells are incubated with the compound. Activity is measured via radioactive C-arginine to C-citrulline conversion .
- Dose-Response Curves : IC values are calculated using non-linear regression analysis of inhibition data .
Q. How are stability and degradation profiles evaluated under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrobromide dissociation) .
- LC-MS Monitoring : Track degradation products (e.g., quinoline oxidation byproducts) over time .
Q. What strategies mitigate byproduct formation during bromination or hydroxylation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
